4-(hydroxymethyl)-4-methyl-1,3-oxazolidin-2-one chemical properties
4-(hydroxymethyl)-4-methyl-1,3-oxazolidin-2-one chemical properties
An In-depth Technical Guide to the Chemical Properties and Applications of 4-(Hydroxymethyl)-4-methyl-1,3-oxazolidin-2-one
Introduction: A Versatile Scaffold in Modern Chemistry
4-(hydroxymethyl)-4-methyl-1,3-oxazolidin-2-one is a heterocyclic compound of significant interest to the scientific community, particularly those in drug development and medicinal chemistry. As a derivative of the oxazolidinone core, it belongs to a class of compounds renowned for their therapeutic applications, most notably as antibacterial agents.[1][2] The first FDA-approved drug in this class, Linezolid, revolutionized the treatment of multi-drug resistant Gram-positive infections by inhibiting bacterial protein synthesis through a novel mechanism of action.[3][4]
This guide provides a comprehensive overview of the chemical properties of 4-(hydroxymethyl)-4-methyl-1,3-oxazolidin-2-one. We will delve into its synthesis, reactivity, and spectroscopic signature, offering field-proven insights for its practical application. The presence of both a reactive primary alcohol and a modifiable nitrogen atom on a stable, chiral-capable scaffold makes this molecule a highly valuable building block for creating diverse chemical libraries and developing novel therapeutic agents.
Core Physicochemical and Spectroscopic Properties
A thorough understanding of a molecule's fundamental properties is the bedrock of its successful application in research. The data presented below has been compiled from various chemical suppliers and databases.
Data Summary Table
| Property | Value | Source |
| CAS Number | 6629-85-2 | [5] |
| Molecular Formula | C₅H₉NO₃ | [5] |
| Molecular Weight | 131.13 g/mol | [5] |
| Appearance | White to off-white solid | [6] |
| Melting Point | 85.6 °C (Predicted) | [6][7] |
| Boiling Point | 430.6±14.0 °C (Predicted) | [6] |
| Density | 1.288±0.06 g/cm³ (Predicted) | [6] |
| pKa | 12.11±0.40 (Predicted) | [6] |
Spectroscopic Signature Analysis
Confirming the identity and purity of 4-(hydroxymethyl)-4-methyl-1,3-oxazolidin-2-one is paramount. While specific spectra are proprietary, the expected spectroscopic characteristics are as follows:
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¹H NMR (Proton NMR): The spectrum should reveal distinct signals corresponding to the different proton environments. Expect a singlet for the C4-methyl group, two diastereotopic protons for the C5-methylene group (appearing as an AB quartet or two doublets), a singlet or broad singlet for the N-H proton, a signal for the hydroxymethyl protons, and a broad singlet for the hydroxyl proton which may exchange with D₂O.
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¹³C NMR (Carbon NMR): Key signals would include the carbonyl carbon of the carbamate (~155-160 ppm), the quaternary carbon at C4, the methylene carbon at C5, the methyl carbon, and the hydroxymethyl carbon.
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Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong carbonyl (C=O) stretching band around 1750 cm⁻¹, characteristic of a cyclic carbamate. A broad absorption band in the region of 3200-3500 cm⁻¹ would indicate the O-H and N-H stretching vibrations.
Synthesis and Experimental Protocols
The synthesis of 4,4-disubstituted oxazolidin-2-ones typically involves the cyclization of a 2-amino-2-methyl-1,3-propanediol derivative. The choice of cyclizing agent is critical to ensure high yields and prevent side reactions.
General Synthetic Workflow
The diagram below illustrates a common and reliable pathway for synthesizing the target molecule. This approach begins with a readily available starting material and employs a mild cyclizing agent, ensuring the integrity of the hydroxyl group.
Caption: General workflow for the synthesis of the target oxazolidinone.
Protocol: Synthesis via Carbonyl Diimidazole (CDI) Cyclization
This protocol is a self-validating system. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), and the final product's identity is confirmed using the spectroscopic methods outlined previously.
Expertise & Causality: Carbonyldiimidazole (CDI) is chosen as the cyclizing agent because it is highly reactive yet produces imidazole and CO₂ as byproducts, which are easily removed during workup, simplifying purification. The reaction is typically run in an aprotic solvent like THF to prevent side reactions with the solvent.
Methodology:
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Preparation: To a solution of 2-amino-2-methyl-1,3-propanediol (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.5 M), add 1,1'-Carbonyldiimidazole (CDI) (1.1 eq) portion-wise at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).
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Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
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Monitoring: Monitor the reaction progress by TLC (e.g., using a 10% Methanol in Dichloromethane eluent system). The disappearance of the starting amino alcohol spot indicates reaction completion.
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Workup:
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Concentrate the reaction mixture under reduced pressure to remove the THF.
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Redissolve the residue in ethyl acetate and wash sequentially with 1M HCl (to remove imidazole), saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
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Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure 4-(hydroxymethyl)-4-methyl-1,3-oxazolidin-2-one.
Chemical Reactivity and Derivatization Potential
The synthetic utility of 4-(hydroxymethyl)-4-methyl-1,3-oxazolidin-2-one stems from its two primary reactive sites: the primary hydroxyl group and the N-H of the carbamate. This dual functionality allows for sequential or selective modification, making it a powerful scaffold for building molecular complexity.
Caption: Key reactive sites and potential derivatization pathways.
Reactions at the Hydroxyl Group
The primary alcohol is the more nucleophilic and accessible site for many reactions.
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O-Acylation (Esterification): Reaction with an acyl chloride or anhydride in the presence of a non-nucleophilic base like pyridine or triethylamine readily forms the corresponding ester. This is a robust method for introducing a wide variety of functional groups.
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O-Alkylation (Etherification): To form an ether, the hydroxyl group must first be deprotonated with a strong base, such as sodium hydride (NaH), to form the alkoxide, which then acts as a potent nucleophile to displace a halide from an alkyl halide.
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Oxidation: The primary alcohol can be oxidized to an aldehyde using mild oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP). Stronger oxidizing agents will lead to the corresponding carboxylic acid.
Reactions at the N-H Group
The N-H proton is significantly less acidic than the O-H proton due to its amide-like character. Therefore, reactions at this site typically require prior deprotonation of the hydroxyl group (protection) or the use of strong bases.
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N-Alkylation/N-Acylation: After protecting the hydroxyl group (e.g., as a silyl ether), the N-H can be deprotonated with a strong base like NaH or n-BuLi, followed by quenching with an electrophile (alkyl halide or acyl chloride). This two-step process allows for selective N-functionalization, which is crucial in the synthesis of many oxazolidinone-based drugs.
Relevance in Drug Development
The oxazolidinone scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework capable of binding to multiple biological targets.[2][8]
Mechanism of Action: The Oxazolidinone Class
Oxazolidinone antibiotics exert their effect by targeting a very early stage of bacterial protein synthesis.[4] They bind to the 50S ribosomal subunit at the peptidyl transferase center (PTC), preventing the formation of the initiation complex with initiator fMet-tRNA.[4] This unique mechanism means there is no cross-resistance with other classes of protein synthesis inhibitors, making them effective against challenging pathogens like MRSA and VRE.[1]
Caption: Inhibition of bacterial protein synthesis by oxazolidinone antibiotics.
Utility as a Synthetic Building Block
4-(hydroxymethyl)-4-methyl-1,3-oxazolidin-2-one serves as an ideal starting point for drug discovery campaigns:
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Vector for SAR: The hydroxymethyl group provides a convenient attachment point to explore structure-activity relationships (SAR). By converting it into various ethers, esters, or other functional groups, researchers can probe the binding pocket of a target enzyme or receptor to optimize potency and selectivity.
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Improved Pharmacokinetics: The gem-dimethyl group at the C4 position can impart metabolic stability by blocking potential sites of oxidation. This steric hindrance can slow down metabolic degradation, potentially leading to improved pharmacokinetic profiles of drug candidates.
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Chirality: The C4 position is a quaternary stereocenter. While the specific molecule of this guide is achiral, related chiral 4-substituted oxazolidinones are invaluable as chiral auxiliaries in asymmetric synthesis, guiding the stereochemical outcome of reactions.[9]
Safety and Handling
As with any laboratory chemical, proper handling is essential.
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Hazards: 4-(hydroxymethyl)-4-methyl-1,3-oxazolidin-2-one is classified as harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[6]
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Precautions: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid breathing dust. In case of contact, wash the affected area thoroughly with water.
Conclusion
4-(hydroxymethyl)-4-methyl-1,3-oxazolidin-2-one is more than just a simple heterocyclic compound; it is a versatile and powerful tool for chemical innovation. Its stable core, derived from a clinically validated pharmacophore, combined with its strategically placed functional handles, makes it an exceptionally valuable building block for researchers in drug discovery and synthetic chemistry. A firm grasp of its synthesis, reactivity, and properties, as detailed in this guide, empowers scientists to leverage this scaffold to its full potential in the creation of next-generation therapeutics and complex molecular architectures.
References
-
Ouerfelli, O., et al. (2018). Stereoselective synthesis of 4-hydroxymethyl-1,3-oxazolidin-2-one derivatives from novel 2-hydroxymethylaziridines. Synthetic Communications, 48(17), 2242–2252. [Link]
-
ResearchGate. (2018). Stereoselective synthesis of 4-hydroxymethyl-1,3-oxazolidin-2-one derivatives from novel 2-hydroxymethylaziridines. [Link]
-
Park, C. S., et al. (2002). Novel Stereoselective Synthesis of Functionalized Oxazolidinones from Chiral Aziridines. The Journal of Organic Chemistry, 68(1), 43–49. [Link]
-
Sci-Hub. (2018). Stereoselective synthesis of 4-hydroxymethyl-1,3-oxazolidin-2-one derivatives from novel 2-hydroxymethylaziridines. Synthetic Communications. [Link]
-
Shin, K., et al. (2018). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. Molecules, 23(9), 2329. [Link]
-
Ippolito, J. A., et al. (2008). Oxazolidinones Mechanism of Action: Inhibition of the First Peptide Bond Formation. Antimicrobial Agents and Chemotherapy, 52(9), 3253–3256. [Link]
-
Mishra, S., et al. (2015). Current Updates on Oxazolidinone and Its Significance. Journal of Chemistry. [Link]
-
Kim, H., et al. (2015). Stereocontrolled Ring-Opening of Oxazolidinone-Fused Aziridines for the Synthesis of 2-Amino Ethers. The Journal of Organic Chemistry, 80(1), 344-355. [Link]
-
He, L., et al. (2005). Asymmetric synthesis of chiral 4-substituted 5,5-diethyl oxazolidin-2-ones as potential effective chiral auxiliaries. Journal of Peptide Research, 66(6), 319-323. [Link]
-
Lee, D., et al. (2015). Stereoselective Synthesis of 4,5-Disubstituted Oxazolidin-2-ones via Tandem Lossen Rearrangement and Ring Closure of Asymmetric Aldol Adducts. The Journal of Organic Chemistry, 80(20), 10178-10186. [Link]
-
Scarim, C. B., et al. (2023). Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Medicinal Chemistry, 14(3), 390-421. [Link]
-
ResearchGate. (2023). (PDF) Oxazolidinones as Versatile Scaffolds in Medicinal Chemistry. [Link]
Sources
- 1. Current Updates on Oxazolidinone and Its Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxazolidinones as versatile scaffolds in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 4-HYDROXYMETHYL-4-METHYL-2-OXAZOLIDINONE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. 4-(Hydroxymethyl)oxazolidin-2-one | 15546-08-4 [amp.chemicalbook.com]
- 7. 4-(Hydroxymethyl)oxazolidin-2-one | 15546-08-4 [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. Asymmetric synthesis of chiral 4-substituted 5,5-diethyl oxazolidin-2-ones as potential effective chiral auxiliaries - PubMed [pubmed.ncbi.nlm.nih.gov]
